Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate

Regioisomerism Positional isomer Medicinal chemistry

Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate (CAS 304861-75-4) is a synthetic small molecule with the molecular formula C21H25N3O3 and a molecular weight of 367.44 g/mol. It belongs to the class of substituted benzoates and features a 4-benzylpiperazine moiety linked via an acetamido bridge to a methyl benzoate core.

Molecular Formula C21H25N3O3
Molecular Weight 367.4g/mol
CAS No. 304861-75-4
Cat. No. B428263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate
CAS304861-75-4
Molecular FormulaC21H25N3O3
Molecular Weight367.4g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H25N3O3/c1-27-21(26)18-9-5-6-10-19(18)22-20(25)16-24-13-11-23(12-14-24)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,25)
InChIKeyWGLGHDWPXKHSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate (CAS 304861-75-4): Procurement-Grade Chemical Identity and Screening Library Provenance


Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate (CAS 304861-75-4) is a synthetic small molecule with the molecular formula C21H25N3O3 and a molecular weight of 367.44 g/mol . It belongs to the class of substituted benzoates and features a 4-benzylpiperazine moiety linked via an acetamido bridge to a methyl benzoate core . The compound was originally deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) by InterBioScreen Ltd. [1] and is classified as a diversity screening compound. At the time of this guide, no primary research articles, peer-reviewed pharmacological studies, or patents directly reporting biological activity data for this specific compound were identified in the public domain.

Why a Generic Benzylpiperazine Acetamido Benzoate Cannot Substitute for Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate in Focused Screening Cascades


Within the benzylpiperazine-acetamido-benzoate chemotype, minor structural variations can produce divergent physicochemical and pharmacological profiles. Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate bears the acetamido substituent at the ortho position of the benzoate ring, which is expected to alter intramolecular hydrogen-bonding patterns, conformational preferences, and steric accessibility to biological targets compared to its meta-substituted regioisomer (methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate) or para-substituted urea-linked analogs (ethyl 4-{[(4-benzylpiperazino)carbonyl]amino}benzoate) . Furthermore, replacement of the N-benzyl group with a bulkier benzhydryl substituent, as in the diphenylmethyl analog (CAS 384848-62-8), increases molecular weight by ~76 Da and raises the predicted logP by approximately 1.2 units , which can substantially alter membrane permeability and off-target promiscuity. In the absence of head-to-head biological data, these structural distinctions—regioisomeric substitution pattern, linker chemistry (acetamido vs. urea), and N-substituent steric bulk—represent the primary basis for non-interchangeability in screening collections and structure–activity relationship (SAR) campaigns.

Quantitative Differential Evidence for Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate in Comparator Context


Regioisomeric Identity: Ortho- vs. Meta-Substituted Benzoate Positional Isomer Differentiation

Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate (ortho isomer, CAS 304861-75-4) can be distinguished from its meta-substituted regioisomer, methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate, by the position of the acetamido linkage on the benzoate ring. Both compounds share the same molecular formula (C21H25N3O3) and molecular weight (367.44 g/mol), yet the ortho substitution in the target compound creates a sterically constrained environment that can enforce intramolecular hydrogen bonding between the ester carbonyl and the amide N–H, potentially restricting the conformational flexibility of the pendant benzylpiperazine group relative to the meta isomer . In the absence of direct comparative bioactivity data, this regioisomeric distinction provides the only verified structural basis for differential target engagement in screening assays. No quantitative biological potency data (IC50, Ki, EC50) are publicly available for either isomer as of this writing [1].

Regioisomerism Positional isomer Medicinal chemistry SAR

Predicted Physicochemical Properties: Boiling Point and Density Differentiation from the Diphenylmethyl Analog

The predicted physicochemical properties of methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate can be compared with those of its bulkier analog, methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]acetyl}amino)benzoate (CAS 384848-62-8). The target compound has a predicted boiling point of 556.4 ± 50.0 °C (at 760 mmHg) and a predicted density of 1.211 ± 0.06 g/cm³ . In contrast, the diphenylmethyl analog exhibits a higher predicted boiling point of 616.1 ± 55.0 °C and a comparable density of 1.2 ± 0.1 g/cm³, alongside a molecular weight difference of +76.1 Da (443.54 vs. 367.44 g/mol) and a higher predicted logP of ~4.55 . These differences arise from the replacement of the benzyl group with a benzhydryl (diphenylmethyl) substituent on the piperazine nitrogen. No experimentally measured melting points or aqueous solubility values are publicly available for the target compound.

Physicochemical properties Boiling point Density Lipophilicity

Supplier-Reported Purity as a Procurement Decision Factor: InterBioScreen 92% Specification

The commercial supplier InterBioScreen Ltd. lists methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate (CAS 304861-75-4) with a minimum purity specification of 92%, available in 1 mg packaging . In contrast, the meta-substituted regioisomer (methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate) is typically offered by alternative vendors at a stated purity of 95% . This 3-percentage-point difference in supplier-reported purity specifications may reflect differences in synthetic route optimization, purification methodology, or analytical characterization standards between positional isomers. For screening library procurement, users should verify whether the 92% purity specification for the ortho isomer is adequate for their assay sensitivity requirements. No independent certificate of analysis (CoA) data were publicly available for cross-validation at the time of this guide.

Compound purity Quality control Vendor specification Screening collection

Linker Chemistry Differentiation: Acetamido Bridge vs. Urea Carbonyl in para-Substituted Analog

Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate (CAS 304861-75-4) contains an acetamido linker (–CH2–CO–NH–), whereas a structurally related screening compound, ethyl 4-{[(4-benzylpiperazino)carbonyl]amino}benzoate (CAS 168893-18-3), contains a urea-type linker (–NH–CO–NH–) at the para position . The acetamido linker introduces an sp³-hybridized methylene carbon between the piperazine ring and the amide carbonyl, increasing rotational degrees of freedom and potentially altering the distance and angular orientation of the benzylpiperazine pharmacophore relative to the benzoate scaffold. The urea linker, by contrast, is conformationally more restricted and can act as both a hydrogen-bond donor and acceptor. Both compounds share the molecular formula C21H25N3O3 and molecular weight of 367.44 g/mol, rendering them difficult to distinguish by mass spectrometry alone. No comparative target-binding or functional assay data are available to quantify the pharmacological consequences of this linker variation.

Linker chemistry Acetamido Urea Hydrogen bonding

Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate: Defined Application Scenarios Based on Available Evidence


Ortho-Substituted Benzoate SAR Probe in CNS-Focused Screening Libraries

The ortho-substitution pattern of methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate makes it a potentially valuable tool compound for probing the conformational and steric requirements of CNS targets that are known to interact with benzylpiperazine scaffolds. The benzylpiperazine moiety is a privileged structural motif in neuropharmacology, with precedented activity at serotonin (5-HT) and sigma receptors . Screening this compound alongside its meta-substituted regioisomer could elucidate whether ortho-substitution affects target engagement or selectivity in receptor-binding or functional assays.

Diversity-Oriented Synthesis (DOS) Library Expansion for Fragment-Based Drug Discovery

As a compound originating from the InterBioScreen diversity collection [1], methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate can serve as a starting point for parallel library synthesis. The methyl ester functionality is amenable to hydrolysis to the free carboxylic acid, providing a handle for further amide coupling or esterification, while the benzyl group on the piperazine can be subjected to hydrogenolysis for subsequent N-functionalization, enabling rapid exploration of chemical space in fragment-growth campaigns.

Computational Chemistry and Molecular Docking Benchmarking Studies

In the absence of experimentally determined biological activity, this compound can be used as a test case for computational docking and molecular dynamics simulations against CNS receptor homology models. Its predicted physicochemical properties (MW 367.44, predicted pKa 14.00 ± 0.70, boiling point 556.4 °C) are suitable for assessing the performance of in silico screening workflows, particularly when compared with its regioisomeric and linker-modified analogs as negative or differential controls.

Analytical Method Development Reference for Regioisomeric Purity Assessment

Because methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate shares its molecular formula and mass with the meta-substituted isomer, chromatographic separation (e.g., HPLC or UPLC method development) is required to distinguish these regioisomers in reaction monitoring or quality control settings. This compound can be used as a reference standard for developing and validating regioisomer-specific analytical methods that rely on retention time differences or differential UV/fluorescence spectral properties.

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